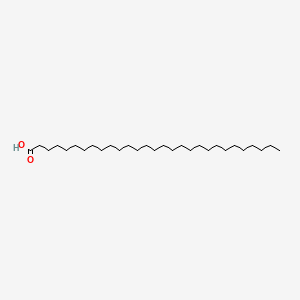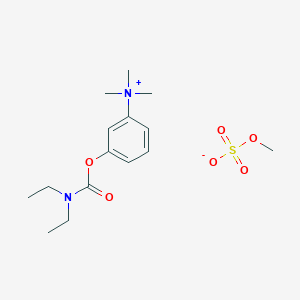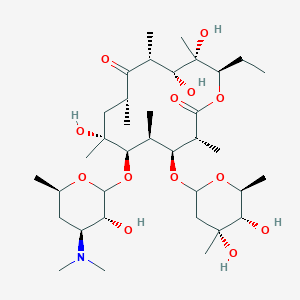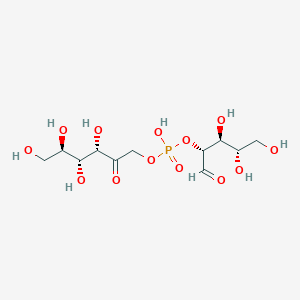
Agrocinopin B
Übersicht
Beschreibung
Agrocinopin B is a member of the class of agrocinopines, which are sugar-phosphodiester opines. It consists of β-D-fructose and L-arabinose units joined via a phosphodiester linkage between position 4 of fructose and position 2 of arabinose . This compound is known for its role as a plant metabolite and bacterial metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agrocinopin B can be synthesized through the hydrolysis of agrocinopin A. This process involves either acidic or basic hydrolysis or enzymatic cleavage of the glucose residue with β-glucosidase . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Agrocinopin B undergoes various chemical reactions, including:
Hydrolysis: Conversion of agrocinopin A to this compound.
Phosphorylation/Dephosphorylation: Involves the addition or removal of phosphate groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, β-glucosidase enzyme.
Phosphorylation/Dephosphorylation: Phosphoric acid, alkaline phosphatase.
Major Products:
Wissenschaftliche Forschungsanwendungen
Agrocinopin B has several scientific research applications, including:
Chemistry: Used as a model compound to study sugar-phosphodiester linkages and their stability.
Biology: Investigated for its role in plant and bacterial metabolism.
Industry: Could be used in the development of biopesticides and other agricultural products.
Wirkmechanismus
Agrocinopin B exerts its effects through its role as a metabolite in plants and bacteria. It is utilized by certain strains of Agrobacterium species in crown gall disease. The compound is involved in the metabolic pathways that facilitate the growth and development of these bacteria within the plant host .
Vergleich Mit ähnlichen Verbindungen
Agrocinopin A: Precursor to agrocinopin B, differs by the presence of an additional glucose residue.
Agrocinopine C and D: Other members of the agrocinopine class with different sugar compositions and linkages.
Uniqueness: this compound is unique due to its specific sugar-phosphodiester linkage and its role in both plant and bacterial metabolism. Its ability to be hydrolyzed from agrocinopin A makes it a valuable compound for studying metabolic pathways and developing biopesticides .
Eigenschaften
IUPAC Name |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELVVCIMDCGZJH-SPXMWDITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227942 | |
| Record name | Agrocinopin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77193-03-4 | |
| Record name | Agrocinopin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agrocinopin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



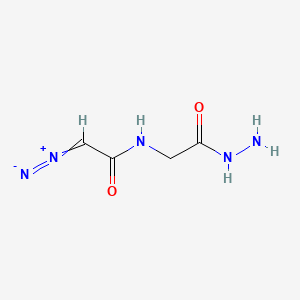

![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)
